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Compound of Interest

Compound Name: 2,2-Diethyl-1,3-dithiane

Cat. No.: B15447193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2,2-Diethyl-1,3-dithiane. The information presented herein is essential for the

identification, characterization, and quality control of this molecule in research and

development settings. This document details predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

acquiring such spectra.

Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 2,2-Diethyl-1,3-dithiane, the

following data are predicted based on the analysis of its chemical structure and comparison

with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure and Proton/Carbon Numbering:

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.85 t 4H H-4, H-6

~ 1.90 p 2H H-5

~ 1.75 q 4H H-3, H-7

~ 0.95 t 6H H-8

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~ 55.0 C-2

~ 32.0 C-4, C-6

~ 26.0 C-5

~ 25.0 C-3, C-7

~ 8.0 C-8

Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H (sp³) stretching

1460 - 1440 Medium C-H bending (CH₂)

1380 - 1365 Medium C-H bending (CH₃)

1280 - 1200 Medium C-C stretching

700 - 600 Medium-Weak C-S stretching
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Mass Spectrometry (MS)
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

m/z Proposed Fragment Ion

176 [M]⁺ (Molecular Ion)

147 [M - C₂H₅]⁺

119 [M - C₄H₉]⁺

106 [C₄H₁₀S₂]⁺

87 [C₄H₇S]⁺

59 [C₂H₃S]⁺

29 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

sample such as 2,2-Diethyl-1,3-dithiane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Diethyl-1,3-dithiane in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a single-pulse experiment with a 30° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.
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Use a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled experiment (e.g., zgpg30).

Set the spectral width to cover the range of -10 to 220 ppm.

Use a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance

of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at

0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a single drop of

2,2-Diethyl-1,3-dithiane between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to create a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean salt plates.

Mount the sample assembly in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,2-Diethyl-1,3-dithiane (e.g., 1 mg/mL) in

a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an

Electron Ionization (EI) source.

GC Conditions:

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL with a split ratio of 20:1.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to 2,2-Diethyl-1,3-dithiane in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion

and major fragment ions.
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Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

relationships in the spectroscopic analysis of 2,2-Diethyl-1,3-dithiane.
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Caption: General workflow for the spectroscopic analysis of 2,2-Diethyl-1,3-dithiane.
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[https://www.benchchem.com/product/b15447193#spectroscopic-data-for-2-2-diethyl-1-3-
dithiane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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